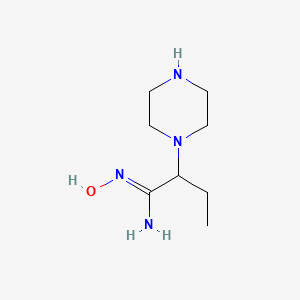
N'-Hydroxy-2-(piperazin-1-YL)butanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Hydroxy-2-(piperazin-1-yl)butanimidamide: is a chemical compound with the molecular formula C₈H₁₈N₄O It is characterized by the presence of a piperazine ring, a butanimidamide group, and a hydroxy functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-2-(piperazin-1-yl)butanimidamide typically involves the reaction of piperazine with butanimidamide under specific conditions. The process may include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of N’-Hydroxy-2-(piperazin-1-yl)butanimidamide may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: N’-Hydroxy-2-(piperazin-1-yl)butanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-Hydroxy-2-(piperazin-1-yl)butanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-Hydroxy-2-(piperazin-1-yl)butanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and piperazine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- N’-Hydroxy-4-(piperazin-1-yl)butanimidamide
- 3-(Piperazin-1-yl)-1,2-benzothiazole
- 8-(Piperazin-1-yl)imidazo[1,2-a]pyrazine
Comparison: N’-Hydroxy-2-(piperazin-1-yl)butanimidamide is unique due to its specific structural features, such as the position of the hydroxy group and the length of the butanimidamide chain
Eigenschaften
Molekularformel |
C8H18N4O |
|---|---|
Molekulargewicht |
186.26 g/mol |
IUPAC-Name |
N'-hydroxy-2-piperazin-1-ylbutanimidamide |
InChI |
InChI=1S/C8H18N4O/c1-2-7(8(9)11-13)12-5-3-10-4-6-12/h7,10,13H,2-6H2,1H3,(H2,9,11) |
InChI-Schlüssel |
WFPTWDDYNKQNMN-UHFFFAOYSA-N |
Isomerische SMILES |
CCC(/C(=N/O)/N)N1CCNCC1 |
Kanonische SMILES |
CCC(C(=NO)N)N1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



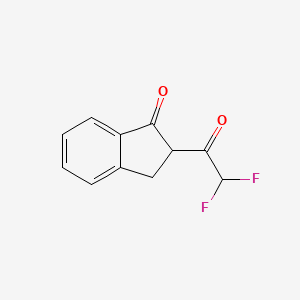
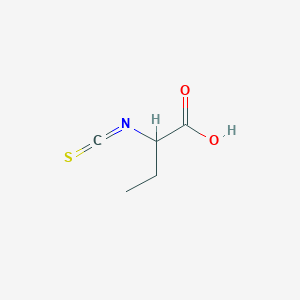
![7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13310734.png)
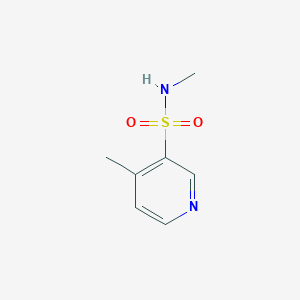
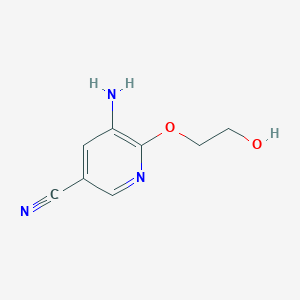
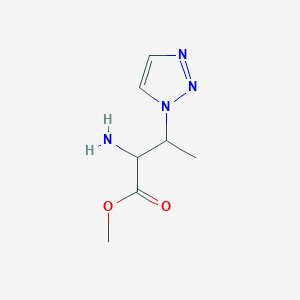
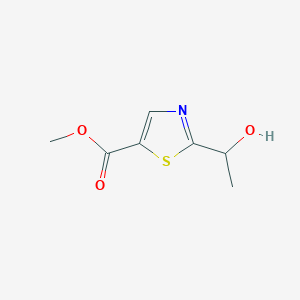
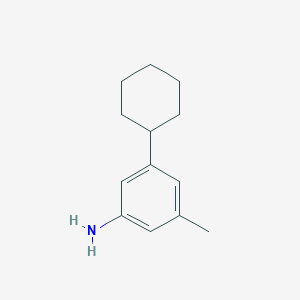
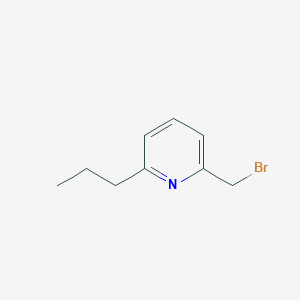
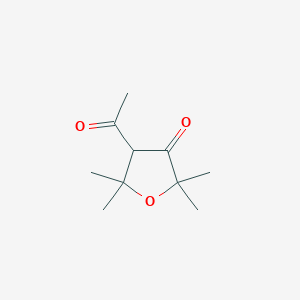
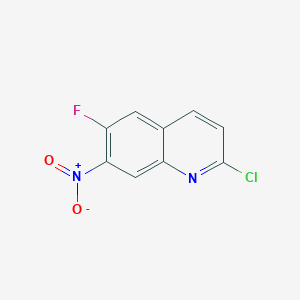

amine](/img/structure/B13310811.png)
